Antazoline Phosphate
Description
Antazoline phosphate (CAS 154-68-7) is a first-generation histamine H1-receptor antagonist derived from the ethylenediamine class. Its molecular formula is C17H19N3·H3PO4, with a molecular weight of 363.3 g/mol . It exists as a white to off-white crystalline powder, soluble in water (pH 4.0–5.0 for a 2% solution) but sparingly soluble in organic solvents like ether or benzene .
Therapeutic Use:
Primarily used in allergic conjunctivitis, this compound is formulated as a 0.5% ophthalmic solution, often combined with vasoconstrictors such as naphazoline hydrochloride or xylometazoline to enhance efficacy . Clinical trials demonstrate its superiority over placebo in reducing symptoms like conjunctival inflammation, pruritus, and photophobia, with combination therapies showing statistically significant improvements .
Regulatory Status:
Approved by the FDA and European Medicines Agency (EMA), it is classified under pharmacopeial standards (USP 31) and regulated under Unique Ingredient Identifier (UNII) VPR5FPH326 .
Propriétés
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.H3O4P/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIGUKRYYAGJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-75-8 (Parent) | |
| Record name | Antazoline phosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00165507 | |
| Record name | Antazoline phosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154-68-7 | |
| Record name | Antazoline phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antazoline phosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antazoline phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Antazoline phosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-4,5-dihydro-N-phenyl-1H-imidazole-2-methylamine monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTAZOLINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPR5FPH326 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Chemical Synthesis of Antazoline Free Base
The synthesis of antazoline phosphate begins with the preparation of the antazoline free base (C₁₇H₁₉N₃), a 2-imidazoline derivative. Two primary industrial routes have been identified for the synthesis of imidazoline compounds, which are adaptable to antazoline production.
Ethylene Dichloride (EDC) Process
This method involves the reaction of 1,2-dichloroethane with benzylaniline in the presence of ammonia under pressurized conditions (180°C) in an aqueous medium. The reaction proceeds as follows:
$$
\text{C}6\text{H}5\text{CH}2\text{NH}\text{C}6\text{H}5 + \text{ClCH}2\text{CH}2\text{Cl} + 2\text{NH}3 \rightarrow \text{Antazoline free base} + 2\text{NH}_4\text{Cl}
$$
The ammonia acts as a nucleophile, displacing chloride ions and facilitating cyclization to form the imidazoline ring. The crude product is purified via fractional distillation after liberation with sodium hydroxide.
Ethanolamine-Based Synthesis
An alternative pathway utilizes ethanolamine and benzylaniline under catalytic conditions. The reactants are passed over a nickel-based catalyst at elevated temperatures, promoting dehydrogenation and cyclization:
$$
\text{C}6\text{H}5\text{CH}2\text{NH}\text{C}6\text{H}5 + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Ni catalyst}} \text{Antazoline free base} + \text{H}_2\text{O}
$$
This method offers higher selectivity for the imidazoline structure but requires rigorous control of reaction parameters to minimize by-products like diethylenetriamine.
Conversion to this compound
The free base is converted to the phosphate salt to enhance aqueous solubility, a critical property for ophthalmic formulations.
Salt Formation Protocol
- Neutralization Reaction : The antazoline free base is dissolved in anhydrous ethanol and stirred with equimolar phosphoric acid (H₃PO₄) at 60°C for 4 hours.
- Crystallization : The mixture is cooled to 4°C, inducing crystallization. The precipitate is filtered and washed with cold ethanol to remove residual acid.
- Drying : The product is vacuum-dried at 50°C for 24 hours, yielding this compound as a white crystalline powder.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N₃·H₃PO₄ | |
| Molecular Weight | 363.4 g/mol | |
| Melting Point | 194–198°C | |
| Solubility in Water | 50 mg/mL (with heating) | |
| λmax (0.1 M HCl) | 242 nm |
Analytical Characterization
Titrimetric Assay
The purity of this compound is determined via non-aqueous titration. A sample dissolved in alcohol is titrated with 0.1 M alcoholic potassium hydroxide using phenolphthalein as the indicator. The endpoint corresponds to the neutralization of both the phosphate counterion and any residual free base.
Industrial-Scale Optimization
Yield Enhancement Strategies
Analyse Des Réactions Chimiques
Structural Basis for Reactivity
Antazoline phosphate (C₁₇H₂₂N₃O₄P) consists of:
-
A benzyl-substituted ethylenediamine backbone (providing basicity)
-
A 4,5-dihydroimidazole ring (imparting aromaticity and hydrogen-bonding capacity)
-
A phosphate counterion (enhancing aqueous solubility and salt stability)
Key reactive sites include the tertiary amine , imidazoline ring , and phosphate group .
Metabolic Reactions
In vivo studies reveal phase I/II transformations ( ):
Phase I Metabolism (Oxidation/Hydroxylation)
| Enzyme | Reaction Site | Metabolite | m/z |
|---|---|---|---|
| CYP2C19 | Para-phenyl group | Hydroxy-antazoline (M2) | 282.16 |
| CYP3A4 | Imidazoline ring | Hydrated derivative | 299.18 |
Key Pathway :
Phase II Metabolism (Conjugation)
| Conjugation Type | Metabolite | m/z | Biological Impact |
|---|---|---|---|
| Glucuronidation | M3 (O-glucuronide) | 458.20 | Enhanced renal excretion |
| Sulfation | MW361 | 361.12 | Reduced CNS penetration |
Hydrolytic Degradation
| Condition | Degradation Pathway | Products |
|---|---|---|
| Acidic (pH < 3) | Phosphate-amine bond cleavage | Antazoline + H₃PO₄ |
| Alkaline (pH > 9) | Imidazoline ring opening | Amine derivatives |
Stability Data :
-
pH Stability : Stable at pH 5–6.5; decomposes outside this range .
-
Thermal Stability : Decomposes above 200°C without melting .
Incompatible Reactions
| Reactant | Reaction Type | Hazard |
|---|---|---|
| Strong oxidizers (e.g., KMnO₄) | Redox | Exothermic decomposition, CO₂/NH₃ release |
| Heavy metals (e.g., Ag⁺) | Complexation | Precipitation of insoluble salts |
Analytical Characterization
Fragmentation Patterns (MS/MS) :
-
Parent ion: m/z 363.35 [M+H]⁺
-
Key fragments: m/z 196.11 (benzyl-imidazole), 118.07 (ethylenediamine backbone)
Thermogravimetric Analysis :
Applications De Recherche Scientifique
Introduction to Antazoline Phosphate
This compound is a first-generation antihistamine known for its anticholinergic properties. It is primarily utilized in the treatment of allergic conditions such as allergic conjunctivitis and nasal congestion. This compound operates by antagonizing the histamine H1 receptor, thereby inhibiting the physiological effects of histamine, which is responsible for allergy symptoms.
Scientific Research Applications
This compound has diverse applications across various scientific fields, including chemistry, biology, and medicine. Below are detailed insights into its applications:
Pharmaceutical Development
This compound is extensively used in pharmaceutical formulations aimed at treating allergic reactions. It is often combined with other agents, such as naphazoline, to enhance therapeutic efficacy in ophthalmic solutions and nasal sprays .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for quality control and method development. Studies have demonstrated its utility in high-performance liquid chromatography (HPLC) for simultaneous determination with other compounds like tetrahydrozoline hydrochloride in ophthalmic solutions .
Biological Research
Research has focused on the compound's effects on histamine receptors and its potential role in modulating immune responses. For instance, a study characterized the pharmacokinetics of antazoline and its metabolites using physiologically based pharmacokinetic (PBPK) modeling, which aids in understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics .
Clinical Applications
This compound has been investigated for its effectiveness in treating paroxysmal atrial fibrillation. Clinical studies have shown that it can terminate this condition effectively, although it remains underrepresented in clinical guidelines despite its efficacy .
Case Study 1: Efficacy in Allergic Conjunctivitis
A clinical study involving patients with allergic conjunctivitis demonstrated significant symptom relief when treated with this compound compared to placebo. The results indicated that patients experienced reduced itching and redness within hours of administration .
Case Study 2: Pharmacokinetic Modeling
A recent study utilized PBPK modeling to simulate the pharmacokinetics of this compound. The model accurately predicted drug concentration levels over time, correlating well with observed clinical data from trials involving intravenous administration of antazoline mesylate .
Case Study 3: Metabolic Pathways
Research into the metabolic pathways of this compound revealed that cytochrome P450 enzymes play a crucial role in its metabolism. The identification of multiple metabolites suggests potential for further pharmacological exploration and development of new therapeutic agents based on these metabolites .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Maximum Concentration (Cmax) | 910 ng/mL |
| Area Under Curve (AUC) | Varies by individual |
| Clearance | 10 L/h |
| Half-Life | Approximately 65.8 min |
Table 2: Binding Assays of this compound
| Test System | Compound | CL int [µL/min/10^6 cells] | t1/2 [min] |
|---|---|---|---|
| Hepatocytes | Antazoline | 21.1 | 65.8 |
| Human Liver Microsomes | Antazoline | 97.4 | 14.2 |
Mécanisme D'action
Antazoline Phosphate exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with histamine release, such as nasal congestion and allergic conjunctivitis . The compound’s anticholinergic properties also contribute to its therapeutic effects by reducing secretions and relaxing smooth muscles .
Comparaison Avec Des Composés Similaires
Table 1: Key Properties of Antazoline and Analogues
| Compound | Molecular Formula | Receptor Target | Key Indications | Solubility Profile |
|---|---|---|---|---|
| Antazoline phosphate | C17H19N3·H3PO4 | H1 antagonist | Allergic conjunctivitis | Water-soluble (pH-dependent) |
| Antazoline hydrochloride | C17H20ClN3 | H1 antagonist | Allergic conjunctivitis | Soluble in water, methanol |
| Naphazoline hydrochloride | C14H15ClN2 | α1-adrenergic agonist | Ocular vasoconstriction | Highly water-soluble |
| Pheniramine maleate | C16H20N2·C4H4O4 | H1 antagonist | Allergic rhinitis | Water-soluble |
| Nemazoline | C10H11Cl2N3 | H1 antagonist + α-agonist | Nasal congestion | Limited data |
Mechanistic Differences :
- Antazoline salts (phosphate, hydrochloride, mesylate) share H1 antagonism but differ in solubility and formulation stability. Phosphate salts are preferred for ophthalmic use due to optimal pH compatibility .
- Naphazoline hydrochloride complements antazoline by providing α1-adrenergic vasoconstriction, reducing redness and edema synergistically .
Table 2: Clinical Trial Outcomes (Combination vs. Monotherapy)
Key Findings :
- Antazoline-naphazoline combinations reduce the need for rescue medications (e.g., epinephrine) by 40% compared to monotherapy .
- First-generation H1 antagonists like antazoline exhibit anticholinergic side effects (e.g., dry eyes), whereas newer agents (e.g., olopatadine) have improved tolerability but lack vasoconstrictor synergism .
Pharmacokinetic and Stability Profiles
- This compound exhibits pH-dependent stability, degrading rapidly in alkaline conditions. Its PBPK (physiologically based pharmacokinetic) model predicts rapid ocular absorption (Tmax: 15–30 minutes) .
- Naphazoline hydrochloride has a shorter half-life (2–3 hours) compared to antazoline (4–6 hours), necessitating frequent dosing in monotherapy .
- Analytical methods (e.g., HPLC) confirm stability in combined formulations, with detection limits of 0.3 μg/mL for antazoline sulfate and 0.06 μg/mL for naphazoline nitrate .
Regulatory and Commercial Considerations
- Cost : Antazoline hydrochloride is priced at $60–168 USD/g , while phosphate salts are costlier due to complex synthesis .
- Trade Names : Marketed as Antistine (phosphate) and Vasocon-A (combination with naphazoline) .
- Regulatory Classifications: this compound: HS 29332990 (tariff code), FDA UNII VPR5FPH326 .
Activité Biologique
Antazoline phosphate is a pharmacological compound primarily recognized for its role as an H1 receptor antagonist. This compound has garnered attention due to its various biological activities, including effects on the central nervous system and potential applications in treating conditions such as arrhythmias. This article delves into the biological activity of this compound, highlighting its mechanisms of action, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
This compound, chemically known as 2-(N-benzylanilinomethyl)-2-imidazoline phosphate, is characterized by its white, odorless crystalline form. Its structural formula can be represented as follows:
This compound exhibits unique properties that contribute to its biological activity, particularly its ability to interact with histamine receptors.
This compound functions primarily as an H1 receptor antagonist. By blocking the action of histamine at H1 receptors, it exerts several physiological effects, including:
- Sedative Effects : It can induce sedation by acting on the central nervous system.
- Antiarrhythmic Activity : Antazoline has been shown to effectively terminate atrial fibrillation, making it a valuable agent in cardiology .
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| H1 Receptor Antagonism | Blocks histamine action leading to sedative effects |
| Antiarrhythmic | Effective in terminating atrial fibrillation |
| Central Nervous System Effects | Induces sedation and may affect neurotransmitter release |
Metabolism and Pharmacokinetics
The metabolism of this compound involves several pathways that produce various metabolites. A study on the in vitro and in vivo metabolism revealed several key metabolites identified through mass spectrometry:
- M1 : A major metabolite resulting from C-N bond cleavage.
- M2 : Hydroxylated metabolite that undergoes further conjugation with glucuronic acid.
- M4 : N-glucuronide of antazoline, which is a significant phase II metabolite.
Table 2: Key Metabolites of this compound
| Metabolite | Molecular Weight | Description |
|---|---|---|
| M1 | 282.1607 | Cleavage product of antazoline |
| M2 | 295.1957 | Hydroxylated metabolite |
| M4 | 351.1957 | N-glucuronide derivative |
The metabolic pathways indicate that antazoline undergoes both phase I and phase II transformations, which are essential for its elimination from the body .
Case Study 1: Antiarrhythmic Efficacy
A clinical study demonstrated that this compound effectively terminated episodes of atrial fibrillation in patients. The drug was administered intravenously, leading to rapid restoration of normal sinus rhythm without significant adverse effects. This finding supports its potential use in emergency settings for arrhythmia management .
Case Study 2: CNS Effects
In another study assessing the sedative properties of this compound, patients reported increased drowsiness and relaxation after administration. The results suggest that while effective as an antihistamine, caution should be exercised due to its CNS depressant effects .
Q & A
Q. How can researchers accurately identify and characterize Antazoline phosphate in experimental settings?
this compound can be identified via its CAS number (154-68-7) and molecular formula (C₁₇H₁₉N₃·H₃PO₄) using spectroscopic techniques such as NMR or mass spectrometry. Pharmacopeial standards (e.g., USP 31) specify its solubility profile (soluble in water, sparingly soluble in methanol) and physical properties (white to off-white crystalline powder, pH ~4.0–5.0 in aqueous solutions), which are critical for validating purity and stability .
Q. What is the mechanistic basis for this compound’s role as a histamine H₁ receptor antagonist?
this compound competitively inhibits histamine H₁ receptors, reducing allergic responses such as vasodilation and edema. Its imidazole-derived structure allows reversible binding to the receptor’s active site, as demonstrated in electrophysiological studies showing concentration-dependent inhibition of K⁺ currents in cellular models . Dose-response assays and receptor-binding kinetics (e.g., IC₅₀ calculations) are recommended to quantify antagonistic potency .
Advanced Research Questions
Q. What methodological challenges arise when developing HPLC-based assays for this compound in complex matrices (e.g., ophthalmic formulations)?
Reverse-phase ion-pair HPLC with UV detection (e.g., 254 nm) is commonly used, but challenges include:
- Matrix interference : Ophthalmic excipients (e.g., preservatives like benzalkonium chloride) may co-elute with this compound. Use gradient elution or solid-phase extraction (SPE) to improve resolution .
- Validation parameters : Ensure linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%) per ICH guidelines. Cross-validate with spectrophotometric methods (e.g., derivative UV at 505 nm) to confirm accuracy .
Q. How can researchers resolve contradictions in solubility and stability data for this compound under varying experimental conditions?
Discrepancies in solubility (e.g., water vs. methanol) often stem from pH or temperature variations. For stability studies:
- Accelerated degradation : Perform stress testing (40°C/75% RH for 6 months) and monitor degradation products (e.g., free base or phosphate derivatives) via LC-MS .
- Statistical analysis : Apply ANOVA to compare batch-to-batch variability and use regression models to predict shelf-life under storage conditions .
Q. What strategies optimize this compound’s formulation for enhanced ocular bioavailability?
- Nanocarriers : Encapsulate this compound in liposomes or cyclodextrins to improve corneal permeability. Assess efficacy via ex vivo corneal permeation assays .
- Ion-sensitive in situ gels : Formulate with gelling agents (e.g., gellan gum) to prolong precorneal residence time. Validate using Franz diffusion cells and tear fluid pH simulations .
Q. How should researchers address discrepancies between in vitro receptor-binding data and in vivo efficacy in allergic models?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations post-administration to correlate receptor occupancy with physiological outcomes (e.g., reduced histamine-induced bronchoconstriction in murine models) .
- Covariate analysis : Account for variables like metabolic clearance (CYP450 enzymes) or protein binding using compartmental modeling tools (e.g., Phoenix WinNonlin) .
Methodological and Regulatory Considerations
Q. What pharmacopeial standards apply to this compound in preclinical studies?
The USP specifies identity tests (IR spectroscopy), assay limits (98.0–102.0%), and impurity thresholds (e.g., ≤0.1% for related substances). Follow USP General Chapter 〈81〉 for microbial assays and 〈621〉 for chromatography .
Q. How can researchers validate this compound’s selectivity against off-target receptors (e.g., α-adrenergic or muscarinic receptors)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
